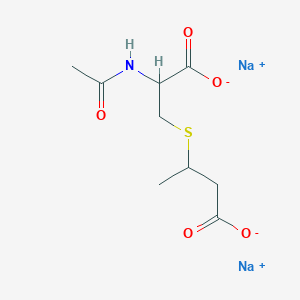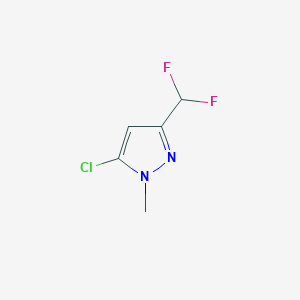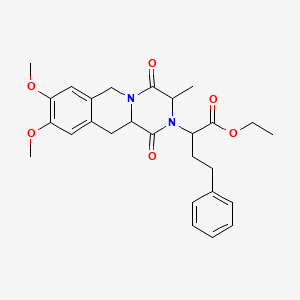
Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is a synthetic compound that is often used in scientific research. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. The addition of acetyl and carboxy groups, along with the disodium salt form, may enhance its solubility and stability, making it useful for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves multiple steps:
Starting Material: The synthesis begins with L-cysteine.
Acetylation: The L-cysteine is acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Carboxylation: The acetylated product is then subjected to carboxylation using a carboxylating agent such as carbon dioxide in the presence of a catalyst.
Salt Formation: Finally, the product is converted to its disodium salt form by reacting with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes involving cysteine and its derivatives.
Medicine: Investigated for potential therapeutic effects, particularly in conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that interact with cysteine residues.
Pathways: Pathways related to redox balance, detoxification, and protein synthesis.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.
S-Carboxymethyl-L-cysteine: Used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its specific structural modifications, which may confer distinct solubility, stability, and biological activity compared to other cysteine derivatives.
特性
分子式 |
C9H13NNa2O5S |
|---|---|
分子量 |
293.25 g/mol |
IUPAC名 |
disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChIキー |
MUCIEDHPXAQZRB-UHFFFAOYSA-L |
正規SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)

![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)




![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

